5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers)

Description

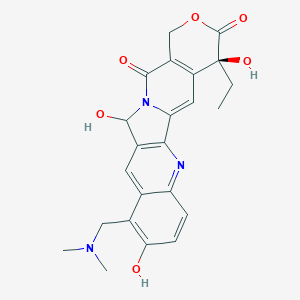

5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers) is a derivative of topotecan, a well-known topoisomerase I inhibitor used in oncology. This compound is characterized by the introduction of a hydroxyl group at the 5-position of the parent molecule and exists as a diastereomeric mixture due to stereochemical variations. Its molecular formula is C₂₃H₂₃N₃O₆, with a molecular weight of 437.45 g/mol (CAS: 504413-73-4) . It serves as a critical impurity reference material and metabolite in pharmacokinetic studies, particularly in assessing the stability and biotransformation pathways of topotecan-based therapies .

Properties

IUPAC Name |

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O6/c1-4-23(31)15-8-17-19-12(20(28)26(17)21(29)14(15)10-32-22(23)30)7-11-13(9-25(2)3)18(27)6-5-16(11)24-19/h5-8,20,27-28,31H,4,9-10H2,1-3H3/t20?,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBVYIZOTSVDNQ-AKRCKQFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3C(C4=C(C3=C2)N=C5C=CC(=C(C5=C4)CN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3C(C4=C(C3=C2)N=C5C=CC(=C(C5=C4)CN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct formation of the desired product. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of the dimethylamino, ethyl, and hydroxy groups. Key steps may include:

Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions, often involving catalysts and specific temperature and pressure conditions.

Functional Group Introduction: Addition of the dimethylamino and ethyl groups using reagents such as dimethylamine and ethyl halides under controlled conditions.

Hydroxylation: Introduction of hydroxy groups through oxidation reactions, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis while maintaining the purity and yield. This involves:

Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and catalyst concentrations to maximize yield.

Continuous Flow Chemistry: Utilizing continuous flow reactors to ensure consistent production and reduce reaction times.

Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between 5-Hydroxy Topotecan Dihydrochloride and analogous diastereomeric hydroxy compounds:

Table 1: Comparative Analysis of Diastereomeric Hydroxy Compounds

Key Differentiators :

Structural Modifications: 5-Hydroxy Topotecan Dihydrochloride features a hydroxyl group at the 5-position of the camptothecin scaffold, enhancing its polarity compared to the parent drug. The dihydrochloride salt improves aqueous solubility, critical for intravenous formulations . In contrast, 5-O-Desmethyl Donepezil Glucuronide undergoes glucuronidation, increasing molecular weight (541.6 g/mol) and facilitating renal excretion .

Pharmacological Activity :

- While 5-Hydroxy Topotecan retains topoisomerase I inhibitory activity, its efficacy is reduced compared to topotecan, making it more relevant as a metabolite than a therapeutic agent .

- 5beta/6beta-Hydroxy Lurasidone is a pharmacologically inactive metabolite, used primarily in analytical assays to monitor drug clearance .

Synthetic Complexity :

- The synthesis of diastereomeric mixtures like 5-Hydroxy Topotecan often involves chiral resolution techniques or asymmetric catalysis, similar to methods described for 2,5-disubstituted piperidine alkaloids (e.g., 5-hydroxyhomopipecolic acid) .

Regulatory and Safety Profiles :

- Dihydrochloride salts (e.g., 5-Hydroxy Topotecan) generally exhibit superior stability and reduced hygroscopicity compared to hydrochloride forms, which is advantageous in drug formulation .

Biological Activity

5-Hydroxy Topotecan Dihydrochloride is a derivative of topotecan, a semi-synthetic analog of camptothecin, which is widely recognized for its potent anti-cancer properties. This compound exhibits significant biological activity primarily through its role as a topoisomerase I inhibitor, thereby interfering with DNA replication and inducing cell death in cancerous cells.

The biological activity of 5-Hydroxy Topotecan Dihydrochloride is rooted in its ability to bind to the topoisomerase I-DNA complex. This binding prevents the religation of single-strand breaks in DNA, leading to double-strand breaks that are difficult for mammalian cells to repair. Consequently, this results in apoptosis, particularly during the S-phase of the cell cycle when DNA synthesis occurs. The mechanism can be summarized as follows:

- Binding : 5-Hydroxy Topotecan binds to the topoisomerase I-DNA complex.

- Inhibition : It inhibits the religation of DNA strands.

- Induction of Breaks : This leads to irreversible double-strand breaks.

- Cell Death : The inability to repair these breaks triggers programmed cell death (apoptosis) .

Pharmacokinetics

The pharmacokinetic profile of 5-Hydroxy Topotecan indicates a multiexponential decay with a terminal half-life ranging from 2 to 3 hours. It exhibits a significant volume of distribution and minimal protein binding (approximately 35%). The compound undergoes reversible pH-dependent hydrolysis, transitioning between its active lactone form and an inactive hydroxyacid form depending on the pH environment .

Biological Activity in Cancer Treatment

5-Hydroxy Topotecan has shown promising results in various clinical studies, particularly in hematological malignancies and solid tumors. Below are notable findings from recent research:

- Clinical Efficacy : A Phase I study demonstrated that oral topotecan could induce complete responses in patients with hematological malignancies, with an overall response rate of approximately 25% .

- Toxicity Profile : Common non-hematological toxicities include nausea (50%), diarrhea (57%), and fatigue (24%). Hematological toxicities such as neutropenia and thrombocytopenia are also prevalent but typically manageable .

- Combination Therapy : In combination with cytarabine, topotecan has achieved complete remission rates of up to 61% in myelodysplastic syndromes (MDS) patients .

Case Studies

A review of several case studies illustrates the effectiveness and challenges associated with using 5-Hydroxy Topotecan:

- Case Study 1 : In a cohort of patients with relapsed acute myelogenous leukemia (AML), administration of topotecan resulted in a complete response in 17% of patients after multiple treatment cycles .

- Case Study 2 : In patients with small-cell lung cancer (SCLC), topotecan demonstrated significant antitumor activity, leading to improved survival rates compared to conventional therapies .

Comparative Efficacy

The following table summarizes the comparative efficacy and toxicity profiles of 5-Hydroxy Topotecan against other chemotherapeutic agents:

| Agent | Efficacy | Toxicity Profile |

|---|---|---|

| 5-Hydroxy Topotecan | High in S-phase tumors | Neutropenia, nausea, diarrhea |

| Irinotecan | Moderate | Diarrhea, neutropenia |

| Conventional Chemotherapy | Variable | Broad spectrum including severe side effects |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5-hydroxy topotecan dihydrochloride in laboratory settings?

- Methodological Answer : Adhere to OSHA HCS guidelines, including the use of respiratory protection (e.g., air-purifying respirators for brief exposure) and full personal protective equipment (PPE) such as gloves, lab coats, and safety goggles. Avoid skin/eye contact and ensure proper decontamination of surfaces and clothing. Store PPE separately and follow hygiene measures (e.g., handwashing before breaks) . For waste disposal, classify and transfer to certified biological waste handlers to mitigate environmental risks .

Q. How can researchers ensure the chemical purity and stability of 5-hydroxy topotecan dihydrochloride during storage?

- Methodological Answer : Use pharmacopeial standards for stability testing. Store in sealed, light-resistant containers at controlled room temperature. Monitor clarity, color, and pH of solutions (e.g., a 1.0 g/10 mL aqueous solution should remain clear and colorless). Perform loss-on-drying tests (≤0.5% at 105°C) and sulfated ash analysis (≤0.1%) to verify stability .

Q. What analytical methods are recommended for identifying impurities in 5-hydroxy topotecan dihydrochloride?

- Methodological Answer : Employ thin-layer chromatography (TLC) with silica gel R1 as the stationary phase and a mobile phase of chloroform:methanol:acetic acid (13:9:4 v/v). Compare test samples against reference standards (e.g., dopamine hydrochloride RS). Detect impurities using ferric chloride/potassium ferricyanide spray, limiting impurities to ≤0.3% .

Q. How should researchers design formulations for preclinical studies involving this compound?

- Methodological Answer : Follow FDA draft guidance for liposomal or injectable formulations, ensuring compatibility with solvents like anhydrous formic acid. Optimize pH (3.0–5.0) and buffer systems (e.g., phosphate buffer) to maintain solubility and stability. Validate formulations using HPLC with UV detection at 254 nm .

Q. What criteria define suitable reference standards for quantitative analysis?

- Methodological Answer : Use certified reference materials (CRMs) with ≥98% purity, verified via mass spectrometry and NMR. Ensure batch-specific documentation of identity (e.g., CAS 714269-57-5) and traceability to pharmacopeial monographs. Cross-validate against in-house standards using TLC or HPLC .

Advanced Research Questions

Q. How can blood-brain barrier (BBB) penetration of 5-hydroxy topotecan dihydrochloride be enhanced in glioblastoma models?

- Methodological Answer : Combine high-intensity focused ultrasound (HIFU) with microbubbles to transiently disrupt the BBB. Use [11C]-labeled topotecan and real-time PET imaging to quantify brain uptake. Kinetic modeling (e.g., volume of distribution [Vd] and clearance rates) confirms increased drug retention post-HIFU .

Q. What pharmacokinetic parameters should be prioritized when modeling metronomic dosing regimens?

- Methodological Answer : Focus on plasma half-life, area under the curve (AUC), and tissue-specific clearance rates. In orthotopic colon cancer models, metronomic oral dosing (e.g., 1 mg/kg/day) reduces hepatic metastasis by sustaining subtoxic plasma levels. Validate via LC-MS/MS quantification in plasma and tumor tissue .

Q. How do researchers reconcile contradictory data on hypoxia-inducible factor (HIF-1α) inhibition efficacy?

- Methodological Answer : Conduct comparative assays under standardized hypoxia conditions (e.g., 1% O₂). Use Western blotting for HIF-1α quantification and correlate with topotecan’s IC₅₀ in multi-histology tumor models. Adjust for variables like tumor microenvironment pH and drug efflux pumps (e.g., ABCG2) .

Q. What advanced chromatographic techniques improve diastereomer resolution for this compound?

- Methodological Answer : Utilize chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase composition (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) and temperature (25°C) to achieve baseline separation. Validate using circular dichroism (CD) spectroscopy .

Q. How can researchers design studies to evaluate the compound’s role in hypoxia-targeted therapy?

- Methodological Answer : Establish xenograft models with hypoxia-responsive reporters (e.g., HIF-1α-luciferase). Administer topotecan intravenously and monitor tumor suppression via bioluminescence imaging. Pair with transcriptomic analysis (RNA-seq) to identify hypoxia-related gene signatures (e.g., VEGF, GLUT1) .

Data Contradiction Analysis Framework

- Step 1 : Cross-validate experimental conditions (e.g., oxygen levels, dosing schedules) across studies.

- Step 2 : Compare analytical methodologies (e.g., HPLC vs. TLC for impurity profiling) and calibrate using shared reference standards.

- Step 3 : Perform meta-analyses to identify confounding variables (e.g., interspecies differences in BBB permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.